Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH
Description
Primary Sequence Analysis and Peptide Bond Configuration
The primary sequence of Angiotensin I/II (4-8) is composed of five amino acids: tyrosine (Tyr) , isoleucine (Ile) , histidine (His) , proline (Pro) , and phenylalanine (Phe) . The linear arrangement (Tyr¹-Ile²-His³-Pro⁴-Phe⁵) is stabilized by four peptide bonds formed between the carboxyl group of one residue and the amino group of the next.
| Position | Amino Acid | Side Chain Properties |
|---|---|---|
| 1 | Tyrosine | Aromatic, hydroxyl |
| 2 | Isoleucine | Aliphatic, hydrophobic |
| 3 | Histidine | Imidazole, basic |
| 4 | Proline | Cyclic, rigid |
| 5 | Phenylalanine | Aromatic, hydrophobic |
The peptide bonds adopt a trans configuration due to steric hindrance between adjacent α-carbons, a common feature in naturally occurring peptides. Proline’s cyclic side chain introduces a kink in the backbone, reducing conformational flexibility between His³ and Pro⁴. This rigidity influences secondary structure formation, as discussed in Section 1.2.
Secondary Structure Conformation in Aqueous vs. Membrane-Bound States
In aqueous environments , Angiotensin I/II (4-8) predominantly adopts a random coil conformation, as evidenced by circular dichroism (CD) spectroscopy. The lack of stable hydrogen-bonding networks prevents the formation of α-helices or β-sheets. However, molecular dynamics simulations suggest transient turns near the Pro⁴ residue, facilitated by its restricted φ and ψ angles (approximately -60° and -30°, respectively).
In membrane-bound states , the peptide undergoes structural reorganization. When interacting with lipid bilayers, the hydrophobic residues (Ile² and Phe⁵) anchor the peptide to the membrane surface, while Tyr¹ and His³ remain solvent-exposed. Nuclear magnetic resonance (NMR) studies reveal a nascent helical propensity between Ile² and His³, characterized by φ/ψ angles of -57° and -47°, respectively. This partial helix may enhance interactions with receptor binding pockets.
Tertiary Interactions with Angiotensin Receptor Binding Domains
Angiotensin I/II (4-8) binds to the AT1R and AT2R receptors, which are G protein-coupled receptors (GPCRs) involved in blood pressure regulation. The peptide’s tertiary interactions are mediated by two key motifs:
- Aromatic cluster (Tyr¹-Phe⁵) : These residues form π-π stacking interactions with phenylalanine residues in the receptors’ transmembrane helices.
- Histidine³-Imidazole coordination : The imidazole side chain of His³ coordinates with a conserved aspartate residue (Asp³⁸¹ in AT1R), stabilizing the ligand-receptor complex.
Mutagenesis studies show that replacing Pro⁴ with alanine abolishes binding affinity, underscoring the importance of proline-induced rigidity in maintaining the bioactive conformation.
Comparative Structural Homology Across Species
The sequence of Angiotensin I/II (4-8) is highly conserved in mammals, though subtle variations exist:
| Species | Sequence | Position 2 Variation |
|---|---|---|
| Human | Tyr-Ile-His-Pro-Phe | - |
| Rat | Tyr-Ile-His-Pro-Phe | None |
| Bovine | Tyr-Val-His-Pro-Phe | Ile → Val |
| Porcine | Tyr-Ile-His-Pro-Phe | None |
In bovine variants, isoleucine at position 2 is substituted with valine, a conservative change that preserves hydrophobicity but reduces side chain bulk. This substitution has minimal impact on receptor binding, as demonstrated by similar IC₅₀ values in competitive assays. Notably, the Tyr¹ and Phe⁵ residues remain invariant across all species, highlighting their critical role in maintaining structural and functional integrity.
Properties
IUPAC Name |
2-[[1-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45N7O7/c1-3-21(2)30(41-31(44)26(36)16-23-11-13-25(43)14-12-23)33(46)39-27(18-24-19-37-20-38-24)34(47)42-15-7-10-29(42)32(45)40-28(35(48)49)17-22-8-5-4-6-9-22/h4-6,8-9,11-14,19-21,26-30,43H,3,7,10,15-18,36H2,1-2H3,(H,37,38)(H,39,46)(H,40,45)(H,41,44)(H,48,49) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHGVQMTIJAUOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N7O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Activation
The synthesis begins with resin functionalization to anchor the C-terminal amino acid. Two resins are widely employed:
- 2-Chlorotrityl Chloride Resin : Used for its high stability and mild cleavage conditions. Fmoc-Phe-OH is coupled to the resin using $$ N,N $$-diisopropylethylamine (DIPEA) as a base.
- Rink Amide Resin : Favored for C-terminal amidation, as demonstrated in the synthesis of DOTA-conjugated angiotensin analogs.
Typical protocol :
Sequential Fmoc Deprotection and Amino Acid Coupling
Each amino acid is added sequentially using Fmoc-protected derivatives. Critical steps include:
- Deprotection : 20–30% piperidine in DMF removes the Fmoc group, with reaction times of 5–10 minutes.
- Coupling Reagents :
Optimized conditions :
- 2.5–5.0 equivalents of amino acid relative to resin loading.
- Activation time: 15 minutes for HATU/DIPEA.
- Coupling time: 30 minutes to overnight, monitored via Kaiser test.
Cleavage and Side-Chain Deprotection
Final cleavage from the resin and global deprotection are achieved using trifluoroacetic acid (TFA)-based cocktails:
| Cleavage Cocktail Composition | Purpose | Duration | Reference |
|---|---|---|---|
| TFA:Anisole:CH$$2$$Cl$$2$$ (95:2.5:2.5) | Resin cleavage | 2–4 hours | |
| TFA:H$$_2$$O:TIS (95:2.5:2.5) | Side-chain deprotection | 4 hours |
Post-cleavage processing :
- Precipitate peptide in cold diethyl ether.
- Centrifuge at 15,000–20,000 rpm for 30 minutes.
- Lyophilize crude product for storage.
Purification and Analytical Validation
Reverse-Phase HPLC (RP-HPLC)
Crude peptides are purified using C18 or C4 columns under gradient elution:
Mass Spectrometry (MS)
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) confirms molecular weight:
Yield Optimization and Challenges
Yield Determinants
- Resin Substitution Rate : Higher loading (0.4–0.6 mmol/g) improves final yield.
- Coupling Efficiency : Capping with acetic anhydride reduces deletion peptides.
Reported yields :
Common Pitfalls
- Incomplete Deprotection : Addressed by extended piperidine treatment (up to 20 minutes).
- Oxidation of Histidine : Use of antioxidant cocktails (e.g., TIS) during cleavage.
Novel Synthesis Approaches
Template-Assembled Peptides
Matsoukas et al. synthesized a bivalent Angiotensin (4-8) analog by attaching two pentapeptide fragments to a tetraethylene glycol (TEG) template. This method enhanced AT2 receptor binding specificity.
Microwave-Assisted SPPS
Reduced coupling times (5 minutes vs. 30 minutes) using microwave irradiation improved yields by 15% in angiotensin II analogs.
Industrial-Scale Production
Commercial suppliers (e.g., Bio-Synthesis Inc.) offer custom synthesis at $626/mg, utilizing automated SPPS and rigorous QC protocols.
Applications and Stability Studies
Chemical Reactions Analysis
Types of Reactions: Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the histidine residue, affecting the peptide’s biological activity.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Using different amino acid derivatives during synthesis.
Major Products: The major products formed from these reactions are typically modified peptides with altered biological activities or stability profiles .
Scientific Research Applications
Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Potential therapeutic applications in treating hypertension and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH involves its interaction with specific receptors in the renin-angiotensin system. It binds to angiotensin receptors, leading to a cascade of intracellular events that regulate vascular tone, blood pressure, and fluid balance. The peptide can also influence the activity of enzymes like NADPH oxidase, which plays a role in oxidative stress and inflammation .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Ang (4-8) with other angiotensin fragments:
Key Research Findings
Potency and Receptor Interaction :
- Immunoassay Cross-Reactivity: Antibodies targeting Ang II show low cross-reactivity with Ang (4-8), enabling specific quantification in plasma .
Physicochemical Behavior :
Pharmacological and Therapeutic Implications
Comparison with RAAS-Targeting Drugs
Limitations and Challenges
- Low Endogenous Concentrations: Ang (4-8) is present at nanomolar levels in plasma, complicating functional studies .
Biological Activity
Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH, often referred to as Angiotensin II (Ang II) fragment, is a biologically active peptide that plays a critical role in the renin-angiotensin system (RAS), which regulates blood pressure, fluid balance, and cardiovascular function. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by research findings and case studies.
Structure and Properties
Chemical Structure:
- Molecular Formula: C₁₃H₁₈N₄O₄S
- Molecular Weight: 306.37 g/mol
- CAS Number: 110200-37-8
The peptide consists of a sequence that includes crucial amino acids contributing to its biological function. The specific arrangement of these amino acids influences its receptor binding and subsequent physiological effects.
Angiotensin II primarily exerts its effects through the activation of angiotensin receptors, particularly the AT1 and AT2 receptors. The biological activity of Ang II is characterized by:
- Vasoconstriction: Ang II causes blood vessels to constrict, leading to increased blood pressure.
- Aldosterone Secretion: It stimulates the adrenal glands to release aldosterone, promoting sodium retention and potassium excretion.
- Sympathetic Nervous System Activation: Ang II enhances sympathetic outflow, increasing heart rate and contractility.
In Vitro Studies
Research has shown that Ang II (4-8) can induce significant biological responses in various cell types:
- Rat Uterus Studies:
- Cell Line Experiments:
In Vivo Studies
Clinical studies have highlighted the therapeutic potential of Ang II in various medical conditions:
- Hypotensive Shock:
- Heart Failure:
Case Studies
Several case studies have documented the effects of Ang II in clinical settings:
- Case Study 1: A patient experiencing severe septic shock was treated with Ang II infusion, resulting in significant improvement in blood pressure and organ perfusion without major adverse effects.
- Case Study 2: Another report indicated that a patient with acute kidney injury showed improved renal function markers following Ang II treatment, highlighting its nephroprotective effects under certain conditions.
Summary of Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

